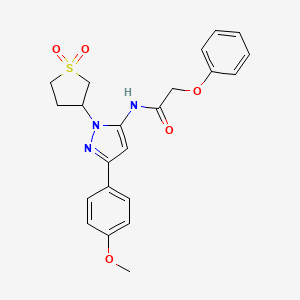

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-phenoxyacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H23N3O5S |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazol-3-yl]-2-phenoxyacetamide |

InChI |

InChI=1S/C22H23N3O5S/c1-29-18-9-7-16(8-10-18)20-13-21(25(24-20)17-11-12-31(27,28)15-17)23-22(26)14-30-19-5-3-2-4-6-19/h2-10,13,17H,11-12,14-15H2,1H3,(H,23,26) |

InChI Key |

NFIBRJLIKKVKIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)COC3=CC=CC=C3)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-2-phenoxyacetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique molecular structure integrating a tetrahydrothiophene moiety with a pyrazole and phenoxyacetamide group. The synthesis typically involves multi-step reactions that allow for high purity and yield, facilitating its use in biological studies.

Key Steps in Synthesis:

- Formation of the tetrahydrothiophene ring.

- Introduction of the pyrazole moiety.

- Coupling with the phenoxyacetamide group.

Research indicates that this compound exhibits significant activity as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . This activation modulates neuronal excitability and neurotransmitter release, leading to hyperpolarization of neurons at nanomolar concentrations .

Therapeutic Potential

The compound has shown promise in various biological assays:

- Neuropharmacology : Activation of GIRK channels influences neuronal signaling pathways, making it a candidate for treating neurological disorders.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating its applicability in combating infections .

- Anticancer Properties : Some derivatives of pyrazole compounds have demonstrated anticancer effects, which may extend to this compound due to structural similarities .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative.

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(1-isobutyl)-4-nitrobenzenesulfonamide | Structure | Similar sulfonamide structure but different alkyl substituent |

| N-(methyl)-4-nitrobenzenesulfonamide | Structure | Lacks the dioxidotetrahydrothiophene moiety |

| N-(naphthalen-1-yl)ethyl-4-nitrobenzenesulfonamide | Structure | Contains aromatic naphthalene ring enhancing hydrophobic interactions |

This table highlights how the unique combination of functional groups in our compound enhances its biological activity and metabolic stability compared to others.

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of similar pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.